2-Butyl-6-nitro-1H-benzo[d]imidazole
Description
2-Butyl-6-nitro-1H-benzo[d]imidazole is a nitro-substituted benzimidazole derivative characterized by a butyl chain at the 2-position and a nitro group at the 6-position of the fused benzene-imidazole ring system. Benzimidazole derivatives are widely studied for their pharmacological and chemical reactivity profiles, particularly in ozonation and redox-driven transformations.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-butyl-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-4-11-12-9-6-5-8(14(15)16)7-10(9)13-11/h5-7H,2-4H2,1H3,(H,12,13) |
InChI Key |
FRLKLXRCNYGIOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Reactivity with Ozone
The 2020 study on imidazole, pyrrole, and pyrazole derivatives provides insights into how structural modifications influence ozone reactivity. Key comparisons include:

Key Observations :
- Nitro Group Impact : The nitro group at the 6-position in this compound likely reduces electron density at the imidazole ring, decreasing ozone reactivity compared to unsubstituted imidazole (kₐₚₚ = 1.3 × 10⁵ M⁻¹s⁻¹) . This is consistent with pyrazole’s lower reactivity (kₐₚₚ = 56 M⁻¹s⁻¹) due to its electron-deficient ring .
- Butyl Chain Influence : The 2-butyl substituent may sterically hinder ozone access to reactive sites, further lowering reactivity. Analogous 1-benzylimidazole retained high reactivity (91% formamide yield) due to minimal steric interference .
- Product Formation : Unlike imidazole (which forms formamide and cyanate via ozonide intermediates ), nitro-substituted benzimidazoles are expected to resist ring cleavage. Instead, hydroxylation or nitro-group retention may dominate, as seen in pyrazole-derived glyoxal .
Mechanistic Pathways
- Imidazole vs. Benzimidazole : Imidazole reacts with ozone via C–C double bond attack, forming ozonides that decompose to formamide and cyanate . For this compound, the fused benzene ring stabilizes the structure, likely favoring electrophilic substitution over ring cleavage.
- The butyl chain may promote hydrophobic interactions in aqueous systems, altering reaction kinetics compared to smaller analogs .
Environmental and Stability Considerations
- Persistence : Nitro groups enhance environmental persistence due to resistance to hydrolysis and biodegradation . This contrasts with imidazole-derived formamide, which is biodegradable .
- Toxicity: Nitro-aromatics often exhibit higher toxicity than non-nitrated analogs. For example, pyrazole ozonation products (e.g., hydroxypyrazoles) are suspected to retain reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

